molecular formula C14H24F2N2O2 B1395289 Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate CAS No. 877125-71-8

Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate

Cat. No.: B1395289
CAS No.: 877125-71-8
M. Wt: 290.35 g/mol
InChI Key: XMIILQYXWZXEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate: is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluoropyrrolidinyl moiety, and a piperidine ring. Its molecular formula is C14H24F2N2O2, and it has a molecular weight of 290.35 g/mol.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and affecting the overall biochemical processes within the cell . Additionally, this compound can form complexes with proteins, influencing their structural conformation and functional properties.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Furthermore, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage, organ toxicity, and systemic toxicity. Identifying the optimal dosage range is crucial for maximizing the therapeutic potential while minimizing the risk of adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . The distribution pattern can affect the compound’s efficacy and safety, as well as its potential off-target effects. Investigating the transport mechanisms is crucial for developing strategies to enhance the compound’s delivery to desired sites of action.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound may localize to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, where it exerts its biochemical effects . The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution is essential for elucidating the compound’s mode of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the difluoropyrrolidinyl moiety. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate the formation of the difluoropyrrolidinyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be employed as a probe or inhibitor in studies involving biological targets. Its ability to interact with specific proteins or enzymes makes it a useful tool in understanding biological processes.

Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used as a precursor for the synthesis of therapeutic agents. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various manufacturing processes.

Comparison with Similar Compounds

  • Tert-butyl 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine-1-carboxylate

  • Tert-butyl (S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

  • Tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate

Uniqueness: Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate stands out due to its specific structural features, such as the presence of the difluoropyrrolidinyl group and the tert-butyl group

Properties

IUPAC Name

tert-butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N2O2/c1-13(2,3)20-12(19)17-7-4-11(5-8-17)18-9-6-14(15,16)10-18/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIILQYXWZXEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697481
Record name tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877125-71-8
Record name tert-Butyl 4-(3,3-difluoropyrrolidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,3-difluoro-pyrrolidine hydrochloride (2.02 mmol), 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (2.02 mmol) and Ti(OiPr)4 (2.42 mmol) in THF is stirred at room temperature for 1 h. To the resulting mixture are added ethanol (3 mL) and NaBH3CN (1.21 mmol). After stirring for 17 h, the reaction is quenched by the addition of sat. aq. NaHCO3 and the resulting precipitate is filtered out. After the filtrate is diluted with AcOEt, the mixture is washed with brine, dried over MgSO4, and concentrated in vacuo. The residue is purified by silica gel column chromatography to give 4-(3,3-difluoro-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester; 1H NMR (CDCl)3 δ: 1.34-1.52 (2H, m), 1.45 (9H, s), 1.79 (2H, bd), 2.19-2.33 (3H, m), 2.78 (2H, dd), 2.83 (2H, dd), 2.95 (2H, dd), 4.00 (2H, bs).
Quantity
2.02 mmol
Type
reactant
Reaction Step One
Quantity
2.02 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.42 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.21 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3,3-difluoropyrrolidin-1-YL)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.